

# 5-Nitroisoindoline hydrochloride CAS number

## 400727-69-7

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### Compound of Interest

Compound Name: 5-Nitroisoindoline hydrochloride

Cat. No.: B1386984

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An In-Depth Technical Guide to **5-Nitroisoindoline Hydrochloride** (CAS: 400727-69-7) for Advanced Drug Discovery

## Introduction

The isoindoline scaffold is a privileged heterocyclic framework, serving as the core of numerous commercial drugs and bioactive compounds.<sup>[1][2]</sup> Its rigid, bicyclic structure provides a valuable template for designing molecules that can effectively interact with a range of biological targets. Within this class of compounds, **5-Nitroisoindoline hydrochloride** (CAS: 400727-69-7) emerges as a critical building block for medicinal chemists and drug development professionals. The presence of the nitro group at the 5-position offers a versatile chemical handle for further functionalization, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive technical overview of **5-Nitroisoindoline hydrochloride**, from its fundamental properties and synthesis to its practical applications, analytical validation, and safe handling procedures.

## Physicochemical Properties and Specifications

**5-Nitroisoindoline hydrochloride** is typically supplied as an off-white to gray solid powder.<sup>[3]</sup> Understanding its core properties is the first step in its effective utilization in any research or development workflow.

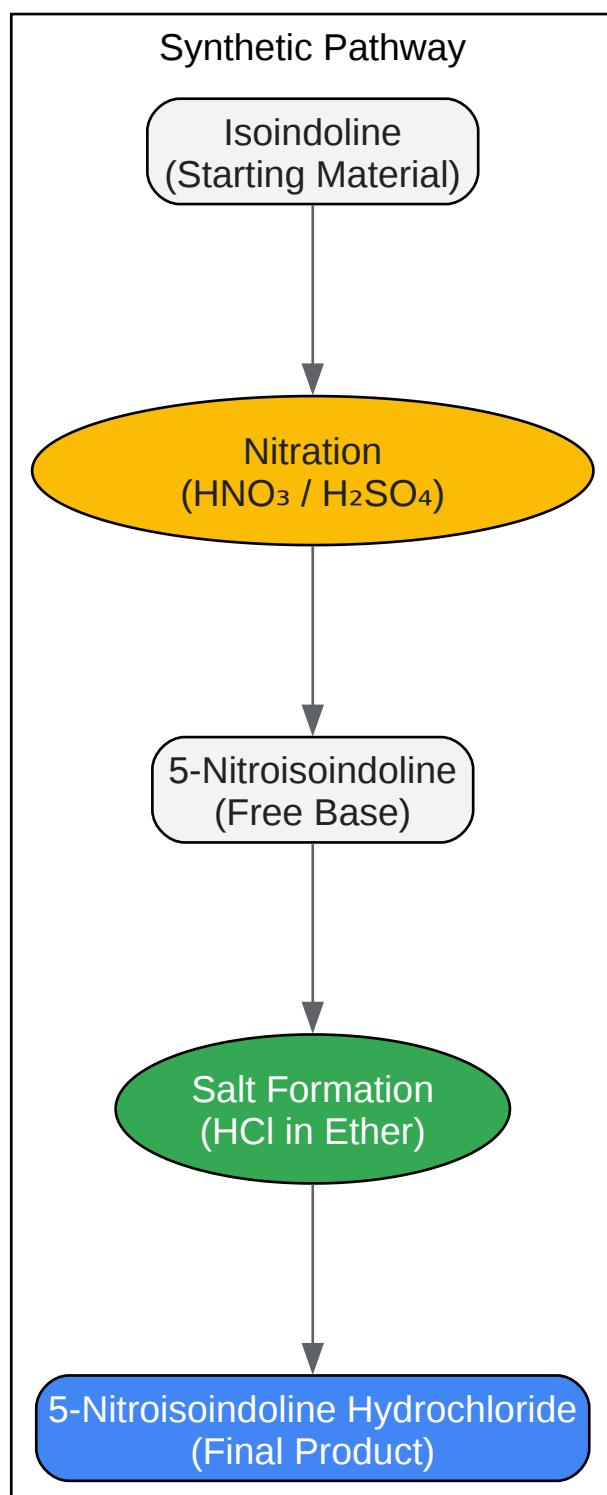
Property	Value	Source(s)
CAS Number	400727-69-7	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> CIN <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	200.62 g/mol	<a href="#">[3]</a> <a href="#">[6]</a> <a href="#">[8]</a>
Appearance	Off-white to gray solid	<a href="#">[3]</a>
Purity	Typically >97%	<a href="#">[4]</a> <a href="#">[5]</a>
Synonyms	5-Nitro-isoindoline HCl, 5-nitro-2,3-dihydro-1H-isoindole hydrochloride	<a href="#">[6]</a>
Storage Conditions	2-8°C, store in a dry, well-ventilated place	<a href="#">[3]</a> <a href="#">[9]</a>
Stability	Stable under recommended storage conditions; noted to be hygroscopic	<a href="#">[9]</a>

## Synthesis and Purification

While **5-Nitroisoindoline hydrochloride** is commercially available, understanding its synthesis provides insight into potential impurities and reaction byproducts. A plausible and common synthetic route involves the direct nitration of isoindoline, followed by conversion to its hydrochloride salt.

## Proposed Synthetic Workflow

The process begins with the electrophilic aromatic substitution (nitration) of the isoindoline core, followed by protonation to form the stable hydrochloride salt, which aids in purification and improves handling characteristics.



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Caption: Synthetic workflow from isoindoline to **5-Nitroisoindoline hydrochloride**.

## Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize **5-Nitroisoindoline hydrochloride** from isoindoline.

### Materials:

- Isoindoline
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Deionized Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution, saturated
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Hydrochloric Acid solution (2M in Diethyl Ether)

### Procedure:

- Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.
- Substrate Addition: Slowly add isoindoline to the cooled sulfuric acid while stirring. The temperature should be maintained below 10°C. Causality: This exothermic dissolution must be controlled to prevent unwanted side reactions.
- Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the isoindoline solution from the dropping funnel. The reaction temperature must be strictly maintained between 0-5°C to ensure regioselectivity and prevent over-nitration.

- **Quenching:** After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once complete, pour the reaction mixture slowly over crushed ice. **Causality:** Quenching on ice precipitates the product and neutralizes the strong acid.
- **Neutralization & Extraction:** Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. The crude 5-nitroisoindoline free base will precipitate. Extract the aqueous slurry multiple times with dichloromethane (DCM).
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 5-nitroisoindoline free base.
- **Salt Formation:** Dissolve the crude free base in a minimal amount of DCM or another suitable solvent. Slowly add a 2M solution of HCl in diethyl ether while stirring. The hydrochloride salt will precipitate out of the solution.
- **Purification:** Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield **5-Nitroisoindoline hydrochloride** as a solid.

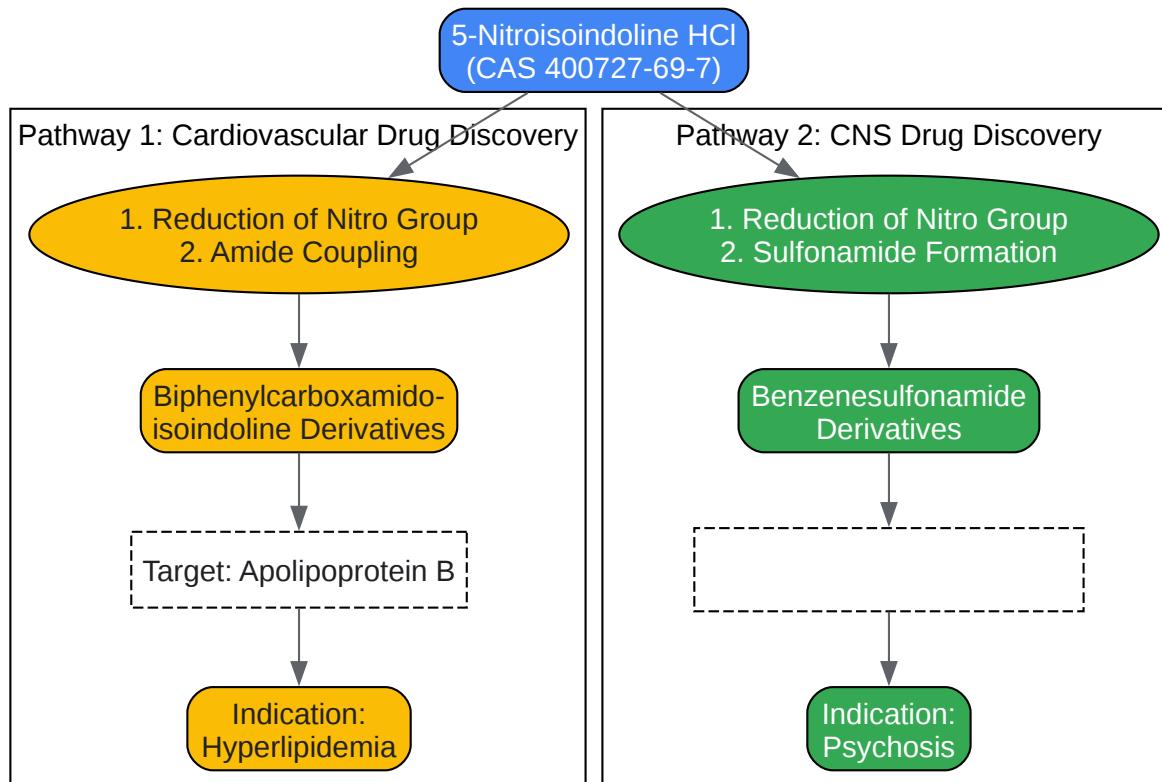
## Applications in Medicinal Chemistry & Drug Development

The primary value of **5-Nitroisoindoline hydrochloride** lies in its utility as a versatile pharmaceutical intermediate.<sup>[3][7]</sup> The nitro group can be readily reduced to an amine, which can then be derivatized, or it can be used in nucleophilic aromatic substitution reactions.

### Key Synthetic Applications

- **Precursor for Apolipoprotein B (ApoB) Secretion Inhibitors:** 5-Nitroisoindoline is a documented reagent in the synthesis of biphenylcarboxamidoisoindoline derivatives.<sup>[3]</sup> These compounds have been investigated for their ability to inhibit the secretion of ApoB, a key component of low-density lipoprotein (LDL), making them potential therapeutic agents for treating hyperlipidemia and related cardiovascular diseases.
- **Scaffold for Antipsychotic Agents:** The compound is also used in the synthesis of novel benzenesulfonamides.<sup>[3]</sup> The isoindoline core serves as a rigid scaffold to orient the

benzenesulfonamide moiety for potential interaction with dopamine or serotonin receptors, which are common targets for antipsychotic medications.



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Caption: Application pathways of **5-Nitroisoindoline hydrochloride** in drug discovery.

## Quality Control & Analytical Procedures

Ensuring the purity and identity of starting materials is paramount in drug development. High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation are standard QC methods.[10]

## Protocol: HPLC-UV Analysis for Purity Assessment

Objective: To determine the purity of a **5-Nitroisoindoline hydrochloride** sample.

Instrumentation & Parameters:

Parameter	Specification
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient	10% B to 90% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 µL

Procedure:

- Sample Preparation: Prepare a stock solution of **5-Nitroisoindoline hydrochloride** in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL.
- System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
- Injection: Inject the sample onto the column.
- Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage. Self-Validation: A sharp, symmetrical main peak is expected. The presence of significant secondary peaks would indicate impurities requiring further characterization.

## Safety, Handling, and Storage

Proper handling of **5-Nitroisoindoline hydrochloride** is essential to ensure laboratory safety. The compound is classified as an irritant.[\[11\]](#)

Safety Aspect	Guideline	Source(s)
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves, lab coat.	[9][11]
Hazards	Causes skin irritation, serious eye irritation, may cause respiratory irritation.	[11]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.	[9]
First Aid (Skin)	Wash with plenty of soap and water. Take off contaminated clothing and wash before reuse.	[9][11]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[9]
Storage	Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.	[3][9]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[9][11]

**Causality:** The hydrochloride salt form can be hygroscopic, meaning it can absorb moisture from the air. Storing it in a tightly sealed container in a dry environment is critical to maintain its integrity and prevent degradation.[9]

## Conclusion

**5-Nitroisoindoline hydrochloride** is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, coupled with the versatile reactivity

of the nitro group, provides a reliable starting point for the synthesis of complex molecules targeting a wide array of diseases, from cardiovascular disorders to central nervous system conditions.<sup>[3]</sup> For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and handling is fundamental to leveraging its full potential in building the next generation of medicines.

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